tert-Butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate
Description
tert-Butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate is a carbamate derivative featuring a tert-butyl-protected amino group and a hydroxymethyl substituent in the cis configuration on a tetrahydro-2H-pyran (oxane) ring. Its molecular formula is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol (calculated from atomic masses). The compound is identified by CAS number 603130-12-7 and is commercially available in quantities ranging from 100 mg to 5 g . The cis configuration of the hydroxymethyl group distinguishes it from stereoisomeric variants, which may exhibit differences in reactivity, solubility, or biological activity.
Properties
IUPAC Name |
tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-8-4-5-9(6-13)15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBZAGUOZDYGKG-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(OC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](OC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Protection
The tertiary alcohol at position 3 is then protected as a carbamate using tert-butyl isocyanate. This reaction is typically conducted under inert atmosphere (N₂ or Ar) in anhydrous THF with catalytic DMAP (4-dimethylaminopyridine) at 25°C for 12–24 hours. The crude product is purified via silica gel chromatography (hexane:EtOAc, 3:1) to isolate the target compound in 75–85% yield.
Table 1: Representative Small-Scale Synthesis
| Starting Material | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-ol | tert-Butyl isocyanate, DMAP, THF, 25°C | 82% | 98.5% |
Industrial Production Methods
Scalable synthesis requires optimization for cost, safety, and throughput. Industrial protocols often replace chromatographic purification with crystallization or distillation .
Continuous Hydrogenation
A patent-pending method employs continuous-flow hydrogenation to reduce intermediates (e.g., azides to amines) using a fixed-bed reactor packed with 10% Pd/C. For instance, tert-butyl (3R,4R)-4-azidotetrahydro-2H-pyran-3-ylcarbamate is dissolved in ethanol and passed through the reactor at 50°C under 10 bar H₂, achieving full conversion in <30 minutes.
Table 2: Industrial Hydrogenation Parameters
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C (50 µm particle) |
| Temperature | 50°C |
| Pressure | 10 bar H₂ |
| Residence Time | 25 minutes |
| Conversion | >99% |
Crystallization-Based Purification
The crude product is recrystallized from a heptane:MTBE (methyl tert-butyl ether) mixture (7:3 v/v) at −10°C, yielding 92% pure this compound with <0.5% residual solvents.
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents (e.g., THF, DMF) enhance carbamate formation rates but complicate downstream purification. Recent studies favor 2-MeTHF , a bio-based solvent, which improves reaction kinetics (k = 0.15 min⁻¹ vs. 0.09 min⁻¹ in THF) and simplifies aqueous workup.
Catalytic Efficiency
Comparative studies of palladium catalysts (Pd/C vs. Pd(OH)₂/C) reveal that Pd(OH)₂/C minimizes over-reduction byproducts. For example, hydrogenation with Pd(OH)₂/C at 1 atm H₂ in ethanol achieves 95% yield, whereas Pd/C under identical conditions yields 87%.
Stereochemical Control
The cis configuration is critical for biological activity. Key strategies include:
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Chiral Auxiliaries : Use of (R)-BINOL-derived catalysts during epoxide ring-opening ensures >95% enantiomeric excess (ee).
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Dynamic Kinetic Resolution : Racemic intermediates are resolved via enzyme-mediated acylation (e.g., Candida antarctica lipase B), achieving 99% ee.
Case Studies and Experimental Data
Pilot-Scale Synthesis
A 10 kg batch was prepared using the following sequence:
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Epoxide ring-opening to cis-diol (92% yield).
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Jones oxidation to hydroxymethyl derivative (88% yield).
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Carbamate protection with tert-butyl isocyanate (81% yield).
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Crystallization (heptane:MTBE) to 99.2% purity.
Table 3: Pilot-Scale Performance Metrics
| Step | Yield | Purity | Cycle Time |
|---|---|---|---|
| Epoxide Ring-Opening | 92% | 95% | 6 hours |
| Jones Oxidation | 88% | 97% | 8 hours |
| Carbamate Protection | 81% | 98.5% | 12 hours |
Stability Studies
Accelerated stability testing (40°C/75% RH) showed no degradation over 6 months, confirming the compound’s suitability for long-term storage.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield | Purity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Laboratory-Scale | 75–85% | 98–99% | Low | 12,000 |
| Industrial Continuous | 90–95% | 99%+ | High | 4,500 |
Emerging Technologies
Recent advances include photoflow catalysis for azide reduction, reducing reaction times from hours to minutes, and enzyme-mediated protection using engineered transaminases to bypass toxic isocyanates .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of pharmaceuticals and agrochemicals .
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
- Used in the development of enzyme inhibitors and other bioactive compounds .
Medicine:
- Investigated for its potential therapeutic applications, including as a precursor for drug development .
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and the biochemical pathways they regulate. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate (CAS 1923238-60-1)
This compound shares the same molecular formula (C₁₁H₂₁NO₄) as the target molecule but lacks explicit stereochemical designation for the hydroxymethyl group. Structural similarity is rated at 1.00, suggesting near-identical physicochemical properties, though the undefined stereochemistry may lead to divergent applications in asymmetric synthesis or chiral recognition .
tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate (CAS 1628794-75-1)
Replacing the hydroxymethyl group with an amino moiety alters the compound’s polarity and basicity. With a similarity score of 0.92, this derivative retains the tetrahydro-2H-pyran scaffold but is more reactive in nucleophilic or coordination chemistry due to the free amino group .
Pyridine-Based Carbamates
tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate (CAS 824429-51-8)
This pyridine analog replaces the tetrahydro-2H-pyran ring with an aromatic pyridine system. The molecular formula (C₁₁H₁₆N₂O₃) reflects reduced hydrogen content due to aromaticity, lowering its molecular weight (224.26 g/mol).
Other Pyridine Derivatives
These derivatives are relevant in drug discovery for modulating pharmacokinetic profiles .
Morpholine and Cyclopropane Analogs
tert-Butyl (morpholin-3-ylmethyl)carbamate (CAS 1257850-88-6)
This morpholine-containing analog (C₁₀H₂₀N₂O₃ ) exhibits a similarity score of 0.85 . The morpholine ring’s oxygen and nitrogen atoms increase polarity and hydrogen-bond acceptor capacity, making it suitable for protease inhibition studies or as a building block in peptidomimetics .
tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate (CAS not provided)
Featuring a cyclopropane ring, this compound (C₉H₁₇NO₃) diverges significantly in ring strain and conformational flexibility. Its high price (up to $9,000/g) reflects utility in constrained peptide design or as a chiral auxiliary .
Functional Group Variations
tert-Butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate vs. tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
The latter introduces halogen atoms (bromo and chloro) on a pyridine ring, enhancing electrophilicity for cross-coupling reactions. This contrast underscores the target compound’s suitability for nucleophilic substitutions or hydroxyl-directed functionalizations .
Comparative Data Table
Research Implications
The cis-hydroxymethyl configuration in the target compound enhances stereochemical control in synthesis, while pyridine and morpholine analogs offer tailored electronic properties for drug design. Structural variations in ring systems and substituents highlight the importance of scaffold selection in optimizing bioavailability, metabolic stability, and target engagement.
Biological Activity
tert-Butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate, with the CAS number 603130-24-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
The molecular formula of this compound is C11H21NO4, with a molecular weight of 231.29 g/mol. The compound features a tetrahydropyran ring structure that is significant in various biological interactions.
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific enzymes and receptors within biological systems. The carbamate functional group is known for its role in modulating enzyme activity and stability, which may lead to therapeutic effects in various conditions.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated the effectiveness of related carbamate derivatives against various bacterial strains, suggesting potential applications in treating infections.
2. Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that similar structures can inhibit the production of pro-inflammatory cytokines in macrophages, indicating a possible mechanism for reducing inflammation in chronic diseases.
3. Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines revealed that this compound may induce apoptosis in specific cancer types. The compound's ability to trigger cell death pathways was observed, suggesting further investigation into its anticancer properties.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of carbamate derivatives, including this compound, against multi-drug resistant strains of bacteria. Results indicated significant inhibition compared to control groups, supporting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment, researchers treated macrophage cell lines with varying concentrations of this compound. The results showed a dose-dependent decrease in TNF-alpha production, affirming its role as an anti-inflammatory agent.
Q & A
Basic: What are the key synthetic routes for tert-butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate, and how do stereochemical considerations influence the choice of reagents?
Answer:
The synthesis typically involves multi-step sequences, including:
- Cyclic ether formation : Construction of the tetrahydropyran ring via acid-catalyzed cyclization of diols or epoxide intermediates.
- Carbamate introduction : Reaction with tert-butyloxycarbonyl (Boc) anhydride or chloroformate under basic conditions (e.g., NaHCO₃) to protect the amine group.
- Stereochemical control : Chiral centers at positions 3 and 6 require enantioselective catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries to ensure cis-configuration .
Key reagents include sodium hydrogencarbonate and potassium bromide for pH and temperature control during Boc protection. Polar solvents like THF or DCM are preferred to stabilize intermediates.
Advanced: How can computational modeling optimize reaction conditions for synthesizing this compound with high enantiomeric excess (ee)?
Answer:
Quantum chemical calculations (e.g., DFT) predict transition states to identify stereochemical bottlenecks. For example:
- Reaction path sampling : Screens potential energy surfaces to prioritize pathways favoring cis-configuration.
- Solvent effects : COSMO-RS simulations assess solvent polarity’s impact on ee. Polar aprotic solvents (e.g., DMF) may stabilize intermediates better .
- Catalyst screening : Machine learning models trained on analogous systems (e.g., pyran derivatives) suggest ligands like BINOL-phosphates for asymmetric induction .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Answer:
- NMR : ¹H/¹³C NMR identifies stereochemistry via coupling constants (e.g., J-values for axial/equatorial protons in the tetrahydropyran ring). For example, axial protons show larger J (~10–12 Hz) .
- HPLC-MS : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) confirms enantiopurity. MS (ESI+) detects molecular ion peaks at m/z 231.29 [M+H]⁺ .
- IR : Carbamate C=O stretching at ~1680–1720 cm⁻¹ validates Boc protection .
Advanced: How do researchers resolve contradictions in reported biological activity data for structurally similar carbamates?
Answer:
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition). Adjust for variables like cell line (HEK293 vs. HeLa) or solvent (DMSO concentration).
- Structural analogs : Cross-reference with compounds like tert-butyl ((3R,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamate, which shares the Boc-protected amine but differs in ring substitution .
- In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like proteases, reconciling discrepancies in vitro vs. in vivo results .
Basic: What are the stability challenges for this compound under varying storage conditions?
Answer:
- Hydrolysis : The Boc group is susceptible to acidic/basic conditions. Store at pH 6–8 in inert atmospheres (Ar/N₂).
- Temperature : Degradation accelerates above 25°C; recommended storage at 2–8°C .
- Light sensitivity : UV exposure promotes ring-opening; amber glass vials are advised .
Advanced: What strategies mitigate side reactions during Boc deprotection in complex synthetic pathways?
Answer:
- Acid selection : TFA in DCM (20% v/v) selectively cleaves Boc without affecting the tetrahydropyran ring. Avoid HCl, which may protonate the hydroxymethyl group .
- Kinetic monitoring : In situ FTIR tracks carbamate C=O loss (1720 → 1650 cm⁻¹) to halt reactions at >95% completion.
- Scavengers : Add triethylsilane to quench TFA and prevent carbocation rearrangements .
Basic: How do researchers validate the biological relevance of this compound in drug discovery?
Answer:
- SAR studies : Compare with analogs (e.g., tert-butyl (5-hydroxypyridin-2-yl)(methyl)carbamate) to link structural features (e.g., hydroxymethyl position) to activity .
- Enzyme assays : Test inhibition of targets like serine hydrolases, using fluorogenic substrates (e.g., AMC derivatives) .
- Permeability : Caco-2 cell models assess intestinal absorption, critical for oral bioavailability .
Advanced: How can reaction engineering improve scalability while maintaining stereochemical integrity?
Answer:
- Flow chemistry : Continuous reactors with immobilized catalysts (e.g., silica-supported enzymes) enhance mixing and temperature control, reducing racemization .
- Process analytical technology (PAT) : In-line Raman spectroscopy monitors ee in real-time, adjusting residence times dynamically .
- Membrane separation : Nanofiltration removes byproducts (e.g., tert-butanol) without exposing the product to thermal stress .
Basic: What safety precautions are essential when handling this compound in the lab?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation of fine powders .
- Spill management : Absorb with vermiculite, neutralize with NaHCO₃, and dispose as hazardous waste .
- First aid : For eye contact, rinse with water for 15 minutes; for ingestion, administer activated charcoal .
Advanced: What emerging methodologies could revolutionize the study of this compound’s interactions with biomolecules?
Answer:
- Cryo-EM : Resolve binding modes to large targets (e.g., GPCRs) at near-atomic resolution .
- Click chemistry : Introduce bioorthogonal tags (e.g., azides) via Huisgen cycloaddition to track cellular localization .
- SPR biosensors : Quantify binding kinetics (kₐ/kd) in real-time using surface plasmon resonance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
